molecular formula C12H19NO3 B6191099 rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate CAS No. 2648902-31-0

rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate

Cat. No.: B6191099
CAS No.: 2648902-31-0
M. Wt: 225.3
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Description

rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[310]hexan-2-yl]methyl}carbamate is a chemical compound with a complex bicyclic structure

Properties

CAS No.

2648902-31-0

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic ketone precursor. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate: A similar compound with a different bicyclic structure.

    tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate: Another isomer with slight structural variations.

Uniqueness

rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[310]hexan-2-yl]methyl}carbamate is unique due to its specific stereochemistry and the presence of a bicyclic ketone structure

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